rac-(1R,2S)-2-bromocyclobutan-1-ol, cis

Catalog No.
S14027875
CAS No.
M.F
C4H7BrO
M. Wt
151.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis

Product Name

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis

IUPAC Name

(1R,2S)-2-bromocyclobutan-1-ol

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1

InChI Key

AOICBJMMIUUGPQ-IUYQGCFVSA-N

Canonical SMILES

C1CC(C1O)Br

Isomeric SMILES

C1C[C@@H]([C@@H]1O)Br

Rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is a chiral organic compound with the molecular formula C₄H₇BrO. It features a cyclobutane ring substituted with a bromine atom and a hydroxyl group. The compound exists in two enantiomeric forms, but the racemic mixture includes both configurations, specifically the (1R,2S) stereochemistry. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and biology .

Typical for alcohols and halides:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Dehydration: Under acidic conditions, the hydroxyl group can be eliminated to form an alkene.
  • Oxidation: The alcohol can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
  • Ring-opening Reactions: The strained cyclobutane ring can undergo ring-opening reactions under certain conditions, leading to various products depending on the reagents used.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Several methods can be employed to synthesize rac-(1R,2S)-2-bromocyclobutan-1-ol:

  • Bromination of Cyclobutanol: Cyclobutanol can be treated with bromine in an appropriate solvent to yield the brominated product.
  • Ring Closure Reactions: Starting from suitable precursors, cyclization reactions can be conducted under specific conditions to form the cyclobutane structure followed by bromination.
  • Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the production of specific stereoisomers.

These methods illustrate the compound's accessibility for research and industrial purposes .

Rac-(1R,2S)-2-bromocyclobutan-1-ol has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to the development of new drugs or therapeutic agents.
  • Material Science: Utilized in creating novel materials with specific properties due to its unique chemical structure.

The compound's versatility makes it a valuable target for further exploration in these fields .

Several compounds share structural characteristics with rac-(1R,2S)-2-bromocyclobutan-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
rac-(1R,2S)-1-bromo-2-methylcyclohexaneCyclohexane derivativeContains a methyl group; different ring size
(1R,2S)-2-bromo-cyclopentan-1-olCyclopentane derivativeSmaller ring; differing stereochemistry
(1R,2S)-3-bromo-cyclopentanolCyclopentanol derivativeHydroxyl group at a different position
5-bromo-3-methylcyclopentanolCyclopentanol derivativeMethyl substitution changes properties

The primary distinction of rac-(1R,2S)-2-bromocyclobutan-1-ol lies in its unique cyclobutane structure combined with specific stereochemical configurations that influence its reactivity and potential biological activity .

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.96803 g/mol

Monoisotopic Mass

149.96803 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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